5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)nicotinic acid
Description
5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)nicotinic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an azetidine ring, which is further connected to a nicotinic acid moiety. This compound is often used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry and drug development.
Properties
Molecular Formula |
C14H18N2O4 |
|---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
5-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H18N2O4/c1-14(2,3)20-13(19)16-7-11(8-16)9-4-10(12(17)18)6-15-5-9/h4-6,11H,7-8H2,1-3H3,(H,17,18) |
InChI Key |
KQYIMPKFLBNWAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=CC(=CN=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)nicotinic acid typically involves multiple steps, starting from readily available precursors. One common method involves the protection of azetidine with a tert-butoxycarbonyl group, followed by its coupling with nicotinic acid. The reaction conditions often include the use of organic solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group, revealing the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce free amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
The compound 5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)nicotinic acid is a derivative of nicotinic acid that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, synthesizing findings from diverse sources to provide a comprehensive overview.
Nicotinic Receptor Modulation
One of the primary applications of this compound lies in its interaction with nicotinic acetylcholine receptors (nAChRs). Research indicates that compounds similar to 5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)nicotinic acid exhibit selective agonistic properties at specific nAChR subtypes, particularly the α4β2 subtype. This selectivity is crucial for developing treatments for conditions like nicotine addiction and neurodegenerative diseases .
Antidepressant Potential
Studies have shown that derivatives of nicotinic acid can exhibit antidepressant-like effects in animal models. The modulation of nAChRs, particularly the α4β2 subtype, is believed to play a significant role in these effects, suggesting that 5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)nicotinic acid could be explored further for its potential antidepressant properties .
Anti-inflammatory Properties
Recent investigations into related compounds have indicated potential anti-inflammatory effects, which may be attributed to their ability to modulate nAChR activity. This suggests a pathway for developing new anti-inflammatory agents based on the structure of 5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)nicotinic acid .
Cosmetic Applications
The compound's chemical properties may also lend themselves to cosmetic formulations. Research into the formulation principles of cosmetic products has highlighted the importance of active ingredients that can enhance skin hydration and overall skin health. While direct applications of this specific compound in cosmetics are less documented, its structural analogs have been investigated for similar uses .
Case Study 1: Nicotinic Ligands and Depression
A study published in a pharmacological journal examined various nicotinic ligands, including those structurally related to 5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)nicotinic acid. The findings indicated that these compounds could act as partial agonists at nAChRs, leading to significant antidepressant-like behaviors in rodent models. This research underscores the therapeutic potential of targeting nAChRs for mood disorders .
Case Study 2: Synthesis and Biological Evaluation
Another research project focused on synthesizing derivatives of nicotinic acids and evaluating their biological activities. The study found that certain modifications enhanced receptor binding affinity and selectivity, paving the way for new drug candidates aimed at treating neurological conditions associated with cholinergic dysfunction .
Mechanism of Action
The mechanism of action of 5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under physiological conditions, revealing the active azetidine moiety, which can then bind to its target. This binding can modulate the activity of the target protein, leading to downstream effects on cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)pyrazine-2-carboxylic acid: Another compound with a similar structure, used in PROTAC development for targeted protein degradation.
1-(tert-Butoxycarbonyl)azetidine-3-carboxylic acid: A related compound with applications in organic synthesis and medicinal chemistry.
Uniqueness
5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)nicotinic acid is unique due to its combination of the azetidine ring and nicotinic acid moiety, which imparts specific chemical and biological properties. This uniqueness makes it a valuable tool in the development of new therapeutic agents and in the study of complex biological systems.
Biological Activity
5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)nicotinic acid, a derivative of nicotinic acid, has garnered attention in medicinal chemistry due to its potential biological activities. This compound combines the structural features of azetidine and nicotinic acid, which may confer unique pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, receptor interactions, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)nicotinic acid is C12H16N2O3. The compound features a tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen, which can influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 232.27 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
| Storage Conditions | Cool, dry place |
Antimicrobial Properties
Research indicates that derivatives of nicotinic acid exhibit significant antimicrobial activity. A study demonstrated that compounds related to nicotinic acid showed promising activity against various Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis . The minimum inhibitory concentration (MIC) values for these compounds ranged from 1.95 to 15.62 µg/mL, indicating potent antibacterial effects.
The mechanism by which nicotinic acid derivatives exert their antimicrobial effects may involve the disruption of bacterial cell membranes or interference with metabolic pathways. Nicotinic acid itself is known to enhance the immune response by increasing the activity of neutrophils, which could contribute to the observed antimicrobial effects .
Receptor Interaction
Nicotinic acid derivatives have also been studied for their interactions with nicotinic acetylcholine receptors (nAChRs). Some studies suggest that these compounds can act as partial agonists at specific nAChR subtypes, potentially influencing neurotransmitter release and providing neuroprotective effects . This receptor interaction may open avenues for treating neurological conditions.
Cytotoxicity Studies
While assessing the biological activity of 5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)nicotinic acid, it is crucial to evaluate its cytotoxicity against normal cell lines. Preliminary studies indicate that certain derivatives exhibit low cytotoxicity, making them suitable candidates for further development as therapeutic agents .
Case Study 1: Antimicrobial Efficacy
In a comparative study involving various nicotinic acid derivatives, 5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)nicotinic acid was tested against several bacterial strains. The results indicated that this compound had a notable effect on Staphylococcus aureus (MRSA), with an MIC value of approximately 7.81 µg/mL, demonstrating its potential as an antimicrobial agent .
Case Study 2: Neuroprotective Potential
Another study explored the neuroprotective effects of nicotinic acid derivatives in models of neurodegeneration. The findings suggested that compounds like 5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)nicotinic acid could enhance neuronal survival and reduce apoptosis in neuronal cell cultures exposed to neurotoxic agents . This highlights the dual role of such compounds in both antimicrobial and neuroprotective contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
